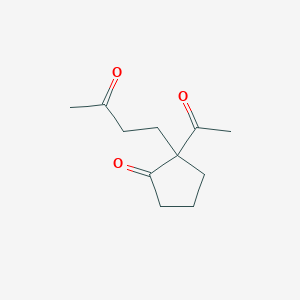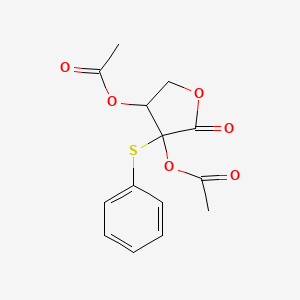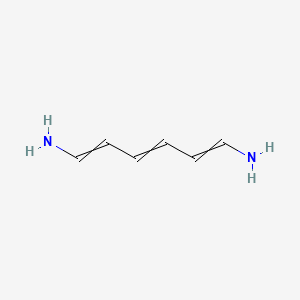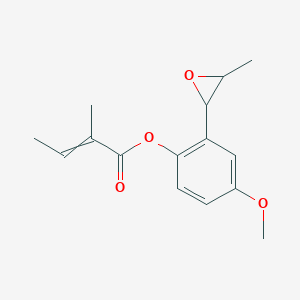
2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester is a chemical compound with the molecular formula C15H20O4 and a molecular weight of 264.3169 . This compound is known for its unique structure, which includes a 4-methoxy-2-(3-methyloxiranyl)phenyl group esterified with 2-methyl-2-butenoic acid. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester involves several steps. One common synthetic route includes the esterification of 2-methyl-2-butenoic acid with 4-methoxy-2-(3-methyloxiranyl)phenol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the esterification to completion . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester can be compared with similar compounds such as:
2-Butenoic acid, methyl ester: This compound has a simpler structure and is used in different synthetic applications.
2-Butenoic acid, 3-methyl-, methyl ester: Known for its fruity odor, it is used in flavor and fragrance industries.
Butanoic acid, 2-methyl-, propyl ester: This compound is used in the production of various esters and has different industrial applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Properties
CAS No. |
159516-20-8 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
[4-methoxy-2-(3-methyloxiran-2-yl)phenyl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C15H18O4/c1-5-9(2)15(16)19-13-7-6-11(17-4)8-12(13)14-10(3)18-14/h5-8,10,14H,1-4H3 |
InChI Key |
SRKAZFSLCLSHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OC1=C(C=C(C=C1)OC)C2C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)

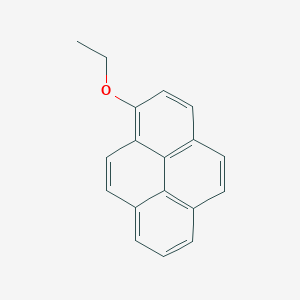


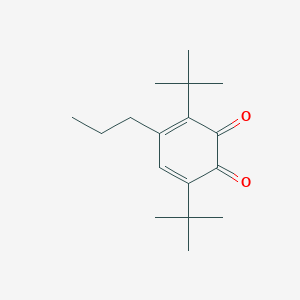
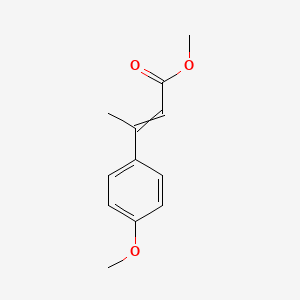
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)

